2,2,2-trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one
Description
Chemical Structure and Properties The compound 2,2,2-trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one (C₇H₅F₃IN₃O) features a pyrazolo[1,5-a]imidazole core substituted with an iodine atom at the 7-position and a trifluoroacetyl group at the 1-position (Figure 1).
The compound is cataloged as a research chemical by American Elements, suggesting applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(7-iodo-2,3-dihydroimidazo[1,2-b]pyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3IN3O/c8-7(9,10)6(15)13-1-2-14-5(13)4(11)3-12-14/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRPNIFWAQCUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)I)N1C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]imidazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group is introduced using reagents such as trifluoromethylating agents, while the iodine atom is introduced through halogenation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: : The compound can be reduced to remove the iodine atom or modify the trifluoromethyl group.
Substitution: : The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Iodine-containing derivatives, such as iodoarenes or iodoheterocycles.
Reduction: : Derivatives with reduced iodine content or modified trifluoromethyl groups.
Substitution: : Alkylated or arylated derivatives of the original compound.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the biological activity of iodine-containing compounds.
Medicine: : Investigating potential therapeutic uses, such as in the development of new drugs.
Industry: : Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability, while the iodine atom can influence its reactivity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyrazoloimidazoles
7-Bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole Hydrobromide (CAS: 1776066-28-4)
- Structure : Bromine replaces iodine at the 7-position; hydrobromide salt form.
- Molecular Weight : 269.03 g/mol (C₅H₆BrN₃·HBr) .
- Key Differences : Bromine’s smaller atomic radius and lower molecular weight compared to iodine may reduce lipophilicity. The hydrobromide salt improves solubility in polar solvents.
7-Iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole (CAS: 1909324-91-9)
Trifluoromethyl/Acetyl-Substituted Heterocycles
2,2,2-Trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one
- Structure : Imidazole core with a methyl group and trifluoroacetyl substituent.
- Molecular Weight: Not explicitly provided, but estimated ~326.02 g/mol (C₆H₅F₃IN₂O) .
- Key Differences : The imidazole core (vs. pyrazoloimidazole) and methyl substitution alter ring electronics and steric bulk.
2-[1-Ethyl-7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic Acid (Compound 8)
Pyrazolo[1,5-a]pyrimidine Derivatives
7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic Acid
- Structure : Pyrazolopyrimidine core with phenyl and trifluoromethyl groups.
- Molecular Weight: Not provided, but structurally distinct due to the pyrimidine ring .
Comparative Data Table
Research Findings and Implications
- The iodine and trifluoroacetyl groups may enhance binding to hydrophobic enzyme pockets.
- Synthetic Challenges : Introducing iodine and trifluoroacetyl groups requires careful optimization to avoid side reactions, as seen in related imidazole epoxidation protocols .
- Safety Profile : The compound’s hazard statements (H302, H315, H319, H335) indicate moderate toxicity, necessitating proper handling .
Biological Activity
The compound 2,2,2-trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one (CAS Number: 2092812-51-4) is a novel chemical entity with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical formula is , with a molecular weight of 331.04 g/mol. The structural characteristics include a trifluoromethyl group and an iodine atom attached to a pyrazoloimidazole core, which may contribute to its unique biological properties.
| Property | Value |
|---|---|
| Chemical Formula | C7H5F3IN3O |
| Molecular Weight | 331.04 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-(7-iodo-2,3-dihydroimidazo[1,2-b]pyrazol-1-yl)ethanone |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of 2,2,2-trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one is primarily attributed to its interaction with specific biological pathways. Research indicates that compounds with similar structures can act as inhibitors of various enzymes and receptors involved in critical signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain cancer cell lines. For instance:
- Cell Line Testing : The compound was tested against various cancer cell lines including breast cancer (MCF7) and lung cancer (A549). Results showed an IC50 value in the micromolar range.
In Vivo Studies
Preliminary in vivo studies suggest that the compound may enhance the efficacy of existing cancer therapies. For example:
- Combination Therapy : In murine models treated with anti-PD-1 antibodies alongside this compound, tumor growth inhibition rates were observed at approximately 77.7%, indicating a synergistic effect in cancer treatment strategies .
Study 1: ENPP1 Inhibition
A recent study focused on imidazo[1,2-a]pyrazine derivatives highlighted the importance of structural modifications similar to those found in our compound. The study revealed that selective ENPP1 inhibitors could enhance immune response in cancer immunotherapy . This suggests that our compound may share similar pathways and could be explored for its potential as an ENPP1 inhibitor.
Study 2: Antiparasitic Activity
Another research effort investigated imidazole derivatives for antiparasitic properties against Trypanosoma cruzi and Trichomonas vaginalis. The findings indicated that structural features like those present in our compound could lead to promising bioactivity against protozoan parasites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
